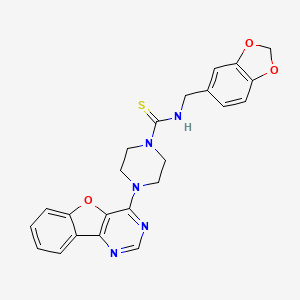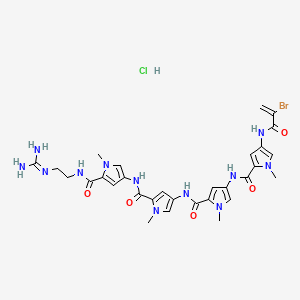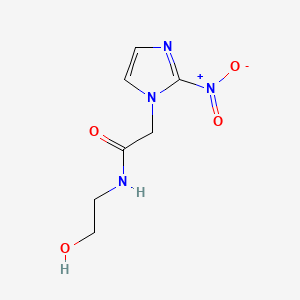
Temsirolimus
Descripción general
Descripción
Temsirolimus is a derivative of sirolimus used in the treatment of renal cell carcinoma (RCC). It was developed by Wyeth Pharmaceuticals under the trade name Torisel. This compound was approved by the FDA in late May 2007 as well as the European Medicines Agency (EMEA) on November 2007.
This compound is an inhibitor of cell proliferation and anticancer agent that is used as treatment of advanced renal cell cancer. This compound therapy is frequently associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.
This compound is an ester analog of rapamycin. This compound binds to and inhibits the mammalian target of rapamycin (mTOR), resulting in decreased expression of mRNAs necessary for cell cycle progression and arresting cells in the G1 phase of the cell cycle. mTOR is a serine/threonine kinase which plays a role in the PI3K/AKT pathway that is upregulated in some tumors.
Mecanismo De Acción
Target of Action
Temsirolimus, also known as Torisel, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a kinase enzyme inside the cell that collects and interprets the numerous and varied growth and survival signals received by tumor cells . It plays a crucial role in controlling cell division .
Mode of Action
This compound works by binding to an intracellular protein known as FKBP-12 . This binding forms a protein-drug complex that inhibits the activity of mTOR . The inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .
Biochemical Pathways
The inhibition of mTOR by this compound affects the PI3 kinase/AKT pathway . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked . This results in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by factors such as enzyme-inducing antiepileptic drugs (EIAEDs) . For patients receiving EIAEDs, the systemic exposure to this compound is lower by 1.5-fold . Likewise, peak concentrations and exposure to sirolimus, a major metabolite of this compound, are lower by 2-fold . Brain tumor tissue concentrations of this compound and sirolimus were relatively comparable in both groups of patients at their respective dose levels .
Result of Action
The result of this compound’s action is a cell cycle arrest in the G1 phase . It also inhibits tumor angiogenesis by reducing the synthesis of vascular endothelial growth factor (VEGF) . This leads to the inhibition of proliferation, growth, and survival of tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, drugs that induce cytochrome P450 3A4, such as EIAEDs, significantly affect the pharmacokinetics of this compound and its active metabolite, sirolimus . This can impact the compound’s action, efficacy, and stability .
Aplicaciones Científicas De Investigación
Tratamiento del Carcinoma de Células Renales Avanzado
Temsirolimus es un inhibidor específico de la diana mamífera de la rapamicina (mTOR) que está aprobado para el tratamiento del carcinoma de células renales avanzado . mTOR es único entre los objetivos farmacológicos antitumorales, lo que hace de this compound una herramienta valiosa en la lucha contra este tipo de cáncer .
Superación de la Resistencia en el Tratamiento del Cáncer de Vejiga
Aunque los inhibidores de mTOR, como this compound, muestran promesas en el tratamiento del cáncer de vejiga, la resistencia adquirida a menudo dificulta la eficacia . Se ha realizado investigación para evaluar los mecanismos que conducen a la resistencia . El estudio encontró que la resistencia a this compound está asociada con la reactivación del crecimiento del cáncer de vejiga y el comportamiento invasivo . Las integrinas α2, α3 y β1 podrían ser objetivos de tratamiento atractivos para obstaculizar la resistencia a this compound .
Mejorando la Inmunidad Anticancerígena
Se ha descubierto que this compound mejora la inmunidad anticancerígena al inducir la degradación mediada por autofagia de la secreción de vesículas extracelulares pequeñas PD-L1 . Este mecanismo inhibe la secreción de sEV PD-L1 derivada del tumor y la PD-L1 celular, promoviendo la inmunidad anticancerígena mediada por células T CD8 + .
Inhibiendo el Crecimiento y la Metástasis del Tumor
El ligando de muerte programada 1 (PD-L1) de vesículas extracelulares pequeñas (sEV) derivadas del tumor contribuye a la baja reactividad de las células a la terapia de bloqueo del punto de control inmunitario (ICBT), porque sEV PD-L1 se une a la muerte programada 1 (PD-1) en las células inmunitarias . This compound puede superar la inmunosupresión mediada por sEV PD-L1 en pacientes con cáncer a través de la activación del sistema inmunitario en el cuerpo mediante la inhibición de sEV PD-L1 derivada del tumor .
Propiedades
Número CAS |
162635-04-3 |
|---|---|
Fórmula molecular |
C56H87NO16 |
Peso molecular |
1030.3 g/mol |
Nombre IUPAC |
[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1 |
Clave InChI |
CBPNZQVSJQDFBE-UITOJQKMSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
SMILES isomérico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Apariencia |
Solid powder |
Color/Form |
White to off-white powder White solid |
| 162635-04-3 | |
Descripción física |
Solid |
Pictogramas |
Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Practically insoluble in water; soluble in alcohol Solubility is independent of pH Soluble in wate |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CCI 779 CCI-779 rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) temsirolimus Torisel |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Temsirolimus is a selective inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, ]. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR kinase activity [].
A: this compound binding to mTORC1 leads to the inhibition of phosphorylation of proteins downstream of mTOR, including p70S6 kinase (p70S6K) and 4E-BP1 [, , ]. This ultimately results in cell cycle arrest at the G1 phase, inhibiting tumor cell proliferation [, , , , ].
A: Yes, research suggests that this compound can decrease tumor angiogenesis []. In preclinical models, this compound reduced tumor angiogenesis in vivo and decreased the viability of human umbilical vein endothelial cells (HUVECs) in vitro [].
ANone: While this specific information is not provided in the research excerpts, you can find the molecular formula (C51H79NO13) and weight (958.2 g/mol) of this compound from publicly available chemical databases like PubChem and ChemSpider.
A: this compound exhibits a high volume of distribution, is rapidly metabolized to sirolimus (rapamycin), its major active metabolite [, ]. It is primarily metabolized by CYP3A4, with some sensitivity to drug interactions [, ].
A: Intravenous (IV) administration of this compound results in high peak concentrations and limited immunosuppressive activity compared to oral administration [, ]. The IV route also leads to extensive distribution into peripheral tissues due to its high volume of distribution [].
A: Yes, research demonstrates a dose-dependent relationship between this compound concentration and inhibition of S6 ribosomal protein (S6RP) phosphorylation, a downstream marker of mTORC1 activity [].
A: this compound is approved for treating advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL) []. It has shown promise in clinical trials for these cancers, improving overall survival and progression-free survival compared to standard treatments [, , , , ].
A: In RCC, this compound is considered standard first-line treatment for patients with poor-risk features [, ]. It has also demonstrated activity in heavily pretreated patients with metastatic RCC [].
A: While the research provided focuses primarily on adult cancers, one study investigated this compound in combination with cixutumumab for children with recurrent solid tumors []. The study established recommended pediatric doses but did not provide detailed efficacy results [].
A: Research suggests that compensatory activation of mTORC2 signaling during treatment with this compound or other rapamycin analogs may contribute to drug resistance []. Additionally, activation of the SDF-1α–CXCR4 signaling pathway can promote resistance through increased mTOR pathway fidelity, EGFR signaling recruitment, and angiogenesis [, ].
A: Yes, in preclinical studies, exposure to this compound induced a resistant phenotype in initially sensitive pancreatic cancer explants []. This highlights the potential for acquired resistance to develop during treatment.
A: The provided research indicates that common adverse events associated with this compound include mucositis, rash, nausea, hyperglycemia, hyperlipidemia, and anemia [, , ]. The severity and frequency of these events can vary depending on the dose and individual patient factors [, , ].
A: Close monitoring of patients receiving this compound is crucial for identifying and managing adverse events [, ]. Dose adjustments or supportive care measures may be necessary to mitigate toxicity and optimize patient outcomes [, ].
ANone: Future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)




![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)




